![molecular formula C18H16N4O6S2 B2867080 (Z)-ethyl 2-(6-acetamido-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-50-6](/img/structure/B2867080.png)

(Z)-ethyl 2-(6-acetamido-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

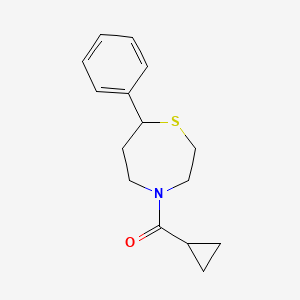

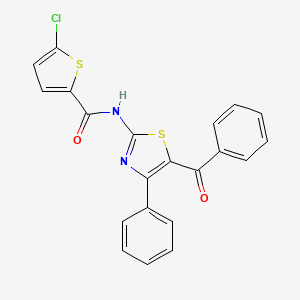

The compound is a complex organic molecule that contains several functional groups, including an acetamido group, a nitrothiophene group, and a benzo[d]thiazol group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves reactions like protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The nitrothiophene group, for example, is a five-membered ring containing sulfur and nitrogen atoms .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group in the nitrothiophene component could potentially be reduced to an amino group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the nitro group could make the compound more reactive .Applications De Recherche Scientifique

Synthesis and Characterization of Heterocyclic Compounds

A study by H. M. Mohamed (2014) illustrates a method for the preparation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These compounds were synthesized via interactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives in different conditions, showcasing the versatility of the compound in synthesizing a range of heterocyclic structures with potential applications in pharmaceuticals and materials science (Mohamed, 2014).

Fluorimetric Sensors for Metal Ions

Yogesh B. Wagh et al. (2015) designed and synthesized a new chemosensor based on a benzothiazole derivative that exhibits selective fluorescence quenching in the presence of Cu2+ and Hg2+. This study highlights the application of the compound in environmental monitoring and medical diagnostics, indicating its potential in detecting metal ions in semi-aqueous media through a charge transfer mechanism (Wagh et al., 2015).

Cascade Reactions for Heterocycle Synthesis

Research by J. Schmeyers and G. Kaupp (2002) demonstrates the use of thioureido-acetamides in one-pot cascade reactions to synthesize a variety of heterocyclic compounds efficiently. This process emphasizes the compound's role in creating complex molecules with high atom economy, which is crucial for developing pharmaceuticals and agrochemicals (Schmeyers & Kaupp, 2002).

Antiamoebic Activity

A study by Md Mushtaque, Fernando Avecilla, and Amir Azam (2012) on the synthesis of thiazolidinone derivatives demonstrated promising antiamoebic activity against Entamoeba histolytica. This research indicates the potential of the compound in developing new antiparasitic treatments, emphasizing its role in medical chemistry and drug discovery (Mushtaque et al., 2012).

One-Pot Synthesis Techniques

A. Mobinikhaledi, N. Foroughifar, and M. Kalhor (2009) described a one-pot synthesis method for creating novel ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio) acetates. This research showcases the compound's utility in streamlined synthesis processes, which are beneficial for developing a variety of functional materials and bioactive molecules (Mobinikhaledi et al., 2009).

Mécanisme D'action

Orientations Futures

Future research could potentially focus on synthesizing this compound and studying its properties and potential applications. This could include testing its reactivity, studying its potential biological activity, and exploring its potential uses in fields like medicinal chemistry or materials science .

Propriétés

IUPAC Name |

ethyl 2-[6-acetamido-2-(5-nitrothiophene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O6S2/c1-3-28-16(24)9-21-12-5-4-11(19-10(2)23)8-14(12)30-18(21)20-17(25)13-6-7-15(29-13)22(26)27/h4-8H,3,9H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBLNEFFGPUMPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2866999.png)

![3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2867005.png)

![2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2867006.png)

![6-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2867009.png)

![N-[2-(2-hydroxyethoxy)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2867014.png)

![N-[2-(4-benzylpiperidin-1-yl)sulfonylethyl]benzamide](/img/structure/B2867018.png)

![4-amino-N-[4-(2-thienyl)-2-pyrimidinyl]benzenesulfonamide](/img/structure/B2867019.png)